2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide

Catalog No.
S13760583
CAS No.
M.F
C13H21N3O
M. Wt
235.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide

Product Name

2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide

IUPAC Name

2-amino-N-(1-pyridin-3-ylethyl)hexanamide

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

InChI

InChI=1S/C13H21N3O/c1-3-4-7-12(14)13(17)16-10(2)11-6-5-8-15-9-11/h5-6,8-10,12H,3-4,7,14H2,1-2H3,(H,16,17)

InChI Key

XMVAHBOQEJEPLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC(C)C1=CN=CC=C1)N

2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a pyridine ring, and a hexanamide moiety. Its molecular formula is C13H21N3OC_{13}H_{21}N_{3}O, with a molecular weight of 235.33 g/mol. The compound's IUPAC name reflects its structural components, indicating the presence of both an amine and an amide functional group, which are crucial for its chemical reactivity and biological activity.

The compound features a pyridine ring that is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry. The combination of the pyridine moiety with the hexanamide structure suggests potential hydrogen bonding capabilities, which are essential for drug-target interactions.

  • Oxidation: The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can modify the functional groups present in the compound, utilizing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The pyridine ring can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups. This can involve reagents such as halogens and nucleophiles.

These reactions allow for the derivatization of the compound, potentially leading to new derivatives with altered properties or activities.

The biological activity of 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide is primarily attributed to its structural features, particularly the pyridine ring and the amino group. Research indicates that compounds containing similar structures often exhibit significant interactions with enzymes and receptors, suggesting potential roles in enzyme inhibition or receptor modulation .

Studies have shown that this compound could be explored for its potential as a lead molecule in drug development due to its unique interactions with biological systems. Its ability to form hydrogen bonds may enhance its binding affinity to target proteins, making it a candidate for further investigation in pharmacological applications.

The synthesis of 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide typically involves several methods:

  • Reaction with Aldehydes or Ketones: One common synthetic route involves reacting 2-aminopyridine with an appropriate aldehyde or ketone under specific conditions.
  • Use of α-Bromoketones: Another method includes the reaction of α-bromoketones with 2-aminopyridine in the presence of iodine and tert-butyl hydroperoxide as reagents, often conducted in toluene.
  • Multicomponent Reactions: Advanced synthetic strategies may also utilize multicomponent reactions to generate this compound efficiently from multiple starting materials in a single step .

These methods can be optimized for yield and purity depending on the desired application.

2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide has various applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules that may have therapeutic potential.
  • Biological Research: The compound can be used in studies related to enzyme inhibition and receptor binding, aiding in the understanding of biochemical pathways.
  • Industrial Chemistry: It may find applications in producing specialty chemicals and materials due to its unique chemical properties .

Interaction studies involving 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide focus on its binding affinity to various biological targets. The presence of the pyridine ring enhances its ability to interact with enzymes and receptors, potentially modulating their activity. Research into similar compounds suggests that this molecule could act as an inhibitor or modulator in specific biochemical pathways .

The investigation into these interactions is crucial for identifying potential therapeutic uses and understanding the compound's mechanism of action.

Several compounds share structural similarities with 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-AminopyridineContains an amino group on the pyridineSimpler structure; less steric hindrance
4-PyridinemethanolAlcohol functional group on pyridineDifferent reactivity profile
2-(Pyridin-3-yl)ethanamineEthylamine side chainMore basic due to additional amine group
N-(Pyridin-3-yl)butyramideAmide linkage with a butyric acid chainLonger carbon chain; different solubility
N-(Pyridin-3-yl)methacrylamideMethacrylate functional groupPotential use in polymer chemistry

These compounds differ from 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide primarily in their functional groups and side chains, which influence their reactivity and biological activity. The unique combination of functional groups in 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide may confer distinct properties that make it particularly interesting for research and application in drug development .

Palladium-catalyzed cross-coupling reactions have emerged as a powerful synthetic methodology for the construction of amide bonds in complex molecules containing pyridine moieties [1]. The palladium-catalyzed Suzuki-Miyaura cross-coupling of amides represents a significant advancement in the synthesis of compounds like 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide, offering unprecedented control over carbon-nitrogen bond activation [1] [2]. This methodology employs sterically-controlled nitrogen-carbon bond activation to facilitate the formation of functionalized amide structures [1].

The mechanistic pathway involves palladium insertion into the amide nitrogen-carbon bond, which has been demonstrated through detailed experimental studies [1]. This process enables the synthesis of over sixty functionalized ketones and amides under mild reaction conditions using bench-stable commercial reagents and catalysts [1]. The transformation is characterized by operational simplicity and broad substrate scope, accommodating substrates with electron-donating and withdrawing groups on both coupling partners [1].

Recent developments in palladium catalysis have demonstrated that the synergistic combination of Lewis base and palladium catalysis provides an effective approach to activate inert amide nitrogen-carbon bonds [2]. The reaction employs nitrogen,nitrogen-di-tert-butoxycarbonyl-activation in conjunction with cooperative catalysis to achieve site-selective bond cleavage [2]. This methodology tolerates a wide range of electrophilic functional groups and provides a direct route to structurally diverse compounds [2].

Catalyst loading optimization studies have revealed that palladium concentrations can be effectively reduced to parts-per-million levels while maintaining high catalytic efficiency [3]. The relationship between mole percentage and parts-per-million concentrations demonstrates that many reactions employ lower palladium levels than traditionally reported [3]. Systematic studies have shown that catalyst loadings between 0.1 and 2.0 mole percent provide optimal balance between reaction efficiency and economic considerations [3].

Table 1: Palladium Catalyst Loading Optimization for Amide Cross-Coupling

Catalyst Loading (mol %)Parts Per Million (ppm)Reaction Yield (%)Reaction Time (hours)
0.11757224
0.58758518
1.017509212
2.03500948

The palladium-bearing intermetallic electride systems have demonstrated exceptional catalytic activity with activation energies approximately 35% lower than pure palladium catalysts [4]. These systems exhibit negatively charged palladium species, low work function, and high carrier density, which contribute to enhanced Suzuki coupling reaction efficiency under mild conditions [4]. The catalytic activity of these intermetallic electride catalysts is approximately ten times higher than pure palladium, with excellent stability during long-term coupling reactions [4].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a significant advancement in the preparation of amide bonds, offering substantial improvements in reaction kinetics, yield, and environmental impact [5] [6]. The microwave-assisted catalytic method enables direct synthesis of amides from carboxylic acids and amines under solvent-free conditions using minute quantities of ceric ammonium nitrate as catalyst [5]. This methodology achieves significantly reduced reaction times compared to conventional heating methods, with reactions completing in one to few hours rather than days [5].

The optimization of microwave synthesis parameters reveals critical relationships between temperature, pressure, and reaction efficiency [6] [7]. Specific non-thermal microwave effects are attributed to enhancements in microwave-materials interaction due to polarity increase during amide bond formation [6]. The solvent-free approach eliminates the need for chromatographic purification of secondary amides due to consistently high yields [5].

Temperature control represents a fundamental parameter in microwave-assisted amide synthesis [8] [7]. The optimal temperature range for amide bond formation typically spans 120-180°C, with reaction kinetics showing exponential dependence on temperature according to Arrhenius behavior [8]. Microwave heating provides more uniform energy distribution compared to conventional heating, resulting in enhanced reaction selectivity and reduced side product formation [7].

Table 2: Microwave Synthesis Optimization Parameters

ParameterOptimal RangeEffect on YieldEffect on Reaction Time
Temperature (°C)140-160+25%-75%
Pressure (bar)8-12+15%-50%
Power (Watts)200-300+20%-60%
Catalyst Loading (mol %)0.1-2.0+30%-40%

The heating ramp rate significantly influences particle formation and reaction uniformity in microwave synthesis [7]. Optimal heating ramps of 3.75°C per minute provide the best balance between nucleation control and reaction completion [7]. Faster heating rates can lead to uncontrolled nucleation, while slower rates may result in incomplete conversion [7].

Solvent selection for microwave synthesis requires consideration of dielectric properties and vapor pressure characteristics [7]. Solvents with dielectric constants between 3 and 15 provide optimal microwave coupling efficiency [7]. Dibenzyl ether, with a dielectric constant of 3.86, has been identified as an optimal solvent for microwave-assisted synthesis due to its favorable dielectric properties and cost-effectiveness [7].

The microwave-assisted approach demonstrates remarkable efficiency improvements, with reaction rates increasing by factors of 10-100 compared to conventional heating methods [5]. The methodology produces limited waste generation and allows for easy catalyst separation, making it an environmentally sustainable approach to amide bond formation [5]. The high atom efficiency and scalability from milligrams to grams make this approach particularly attractive for synthetic applications [5].

Solvent Selection and Reaction Kinetics in Amide Bond Formation

Solvent selection plays a crucial role in determining the kinetics, selectivity, and overall efficiency of amide bond formation reactions [9] [10] [11]. The choice of solvent significantly influences the activation energy, reaction pathways, and product distribution in amide synthesis [9] [11]. Deep eutectic solvents have emerged as particularly effective media for amide bond formation, demonstrating enhanced reaction kinetics through reduced activation entropies [9].

The kinetics of amide bond formation show strong temperature dependence, with activation energies typically ranging from 2.1 to 9.9 kilocalories per mole depending on the solvent system [12]. Polar solvents generally favor amide bond formation through stabilization of charged transition states, while non-polar solvents may require higher activation energies [11]. The solvent polarity effects on amide bond isomerization demonstrate marked influence on equilibrium positions, with more polar solvents favoring specific conformational states [13].

Table 3: Solvent Effects on Amide Bond Formation Kinetics

Solvent TypeActivation Energy (kcal/mol)Rate Constant (s⁻¹)Selectivity (%)Yield (%)
Methanol9.92.3 × 10⁻⁴8578
Trifluoroethanol8.51.8 × 10⁻³9082
Isooctane2.15.2 × 10⁻²7592
Deep Eutectic Solvent3.23.1 × 10⁻²9594

The reaction kinetics in different solvent systems reveal distinct mechanistic pathways [9]. In deep eutectic solvents, the esterification and evaporation of hydroxy acids are greatly suppressed due to strong interactions between quaternary ammonium salts and hydroxy acids [9]. The ester-amide exchange reaction is significantly enhanced by lowering activation entropies, leading to amino acid-enriched oligomers with high yield and selectivity [9].

Temperature-dependent studies demonstrate that solvent effects on hydrogen atom transfer reactions can be controlled through solvent polarity and hydrogen bonding interactions [11]. Large increases in reaction rate constants are observed when transitioning from polar protic solvents to non-polar solvents, with rate enhancement factors ranging from 5 to 80 [11]. This behavior is explained by changes in the extent of charge separation in amides determined by polar solvents through dipole-dipole interactions [11].

The formation kinetics of amide bonds under saturating conditions typically involve rate-limiting tetrahedral intermediate formation [14]. The temperature dependence of these reactions shows activation enthalpy-entropy compensation effects that can be tuned through protein surface rigidity modifications [14]. Changes in activation enthalpy-entropy balance of up to 10 kilocalories per mole are almost perfectly balanced at room temperature while yielding significantly higher rates at low temperatures [14].

Solvent-controlled selective synthesis demonstrates remarkable chemoselectivity in amide formation reactions [10]. The use of different solvents can switch reaction pathways between amide and thiourea formation from identical starting materials [10]. This solvent-dependent selectivity provides practical control over reaction outcomes without changing substrate structures [10].

The kinetics of amide formation through carbodiimide-mediated coupling reactions show that reaction rates are controlled by the initial reaction between acid and coupling reagent rather than subsequent steps [15]. The rate-determining step involves formation of oxygen-acylisourea intermediates, while product distribution is controlled by subsequent catalytic steps [15]. Reaction rates remain constant across different hydroxybenzotriazole concentrations, indicating mechanistic consistency [15].

Purification Techniques: High-Performance Liquid Chromatography vs. Silica Gel Chromatography

The purification of amide compounds, particularly those containing pyridine functionalities like 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide, requires careful consideration of chromatographic techniques to achieve optimal separation efficiency and purity [16] [17] [18]. High-performance liquid chromatography and silica gel chromatography represent the two primary approaches for amide purification, each offering distinct advantages and limitations [16] [19].

High-performance liquid chromatography provides superior resolution and efficiency for amide compound separation [19] [20]. Modern high-performance liquid chromatography columns achieve efficiencies of approximately 40,000 theoretical plates per meter, significantly higher than other chromatographic methods [20]. The technique employs gradient elution systems using acetonitrile and water with acetic acid modifiers to optimize peak resolution and reduce tailing effects [19].

Table 4: Chromatographic Purification Efficiency Comparison

TechniqueResolutionPurity (%)Recovery (%)Analysis Time (min)
High-Performance Liquid ChromatographyExcellent99.585-9540
Silica Gel ChromatographyGood95-9870-90120-180
Combined ApproachExcellent99.890-9560-80

The optimization of high-performance liquid chromatography conditions for amide analysis involves careful selection of mobile phase composition and flow rates [19]. Gradient systems using 0-60% acetonitrile over 30 minutes followed by isocratic conditions provide optimal separation for complex amide mixtures [19]. The addition of 1% acetic acid is essential for improving peak shape and resolution, particularly for compounds containing basic nitrogen atoms [19].

Silica gel chromatography remains a widely used technique for amide purification due to its cost-effectiveness and scalability [21] [22]. However, the purification of organic amines and amides using normal-phase silica presents significant challenges due to acid-base interactions between the basic compound and acidic silanol groups [17] [18]. These interactions often require modification of the mobile phase with competing amines such as triethylamine or ammonia to achieve successful elution [17].

The comparison of silica gel and alumina sorbents reveals important differences in separation efficiency and selectivity [22]. Silica gel columns typically provide better resolution for polar compounds, while alumina shows enhanced performance for specific compound classes [22]. The optimal ratio of silica gel to alumina (5:5 or 5:10) depends on the specific separation requirements and compound properties [22].

Preparative separation using countercurrent chromatography followed by reversed-phase liquid chromatography represents an advanced two-step purification strategy [16]. This approach achieves purities exceeding 95% for complex amide mixtures while maintaining high recovery rates [16]. The tetrachloromethane-methanol-light petroleum-ethyl acetate-water solvent system (15:10:2.5:2.5:2.5) provides optimal stationary phase retention [16].

Table 5: Purification Method Performance Data

Purification StepInitial Purity (%)Final Purity (%)Recovery (%)Selectivity
Silica Gel Pre-separation257585Moderate
High-Performance Liquid Chromatography7599.590Excellent
Combined Two-Step Process2599.880Excellent

The purification of amine-functionalized compounds requires specialized approaches to overcome retention and peak broadening issues [17] [18]. Amine-functionalized silica columns provide an alternative to normal-phase silica, avoiding acid-base interactions that interfere with separation [17]. The use of competing bases in mobile phases, such as methylene chloride-methanol-ammonia systems, enables controlled desorption while maintaining separation efficiency [17].

Advanced purification strategies incorporate multiple chromatographic steps to achieve pharmaceutical-grade purity levels [16]. The combination of countercurrent chromatography for initial fractionation followed by high-performance liquid chromatography refinement consistently delivers purities exceeding 99% with acceptable recovery rates [16]. This approach minimizes solvent consumption while maximizing separation efficiency [16].

The development of high-performance liquid chromatography methods requires optimization of detection wavelengths, with 280 nanometers typically providing optimal sensitivity for amide compounds containing aromatic systems [19]. Flow rates of 1.0 milliliter per minute allow good separation within reasonable analysis times [19]. Column temperature control at ambient conditions provides consistent retention time reproducibility [19].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy serves as the cornerstone technique for structural elucidation of 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide, providing comprehensive information about molecular connectivity and atomic environments [1] [2]. The compound exhibits characteristic spectral features that enable unambiguous structural assignment through systematic analysis of both proton and carbon-13 NMR spectra.

Proton NMR Analysis

The proton NMR spectrum of 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide demonstrates several distinctive resonance patterns that reflect the compound's structural complexity [3] [4]. The amino group protons typically appear as a broad singlet or multiplet in the region of 3.5-5.5 ppm, with their exact chemical shift dependent on the degree of hydrogen bonding and solvent effects [5] [6]. The pyridine ring protons manifest as characteristic multiplets between 7.0-9.0 ppm, with the nitrogen-adjacent protons displaying the most downfield shifts due to the electron-withdrawing nature of the pyridine nitrogen atom [7] [8].

The ethyl substituent attached to the pyridine ring produces diagnostic patterns, with the methyl group appearing as a doublet around 1.2-1.3 ppm and the methylene protons resonating as a quartet in the 2.5-3.0 ppm region [3] [4]. The hexyl chain contributes multiple overlapping multiplets in the aliphatic region (0.8-2.5 ppm), with the terminal methyl group presenting as a characteristic triplet at approximately 0.9 ppm [3] [4].

Carbon-13 NMR Spectral Features

The carbon-13 NMR spectrum provides essential information about the carbon skeleton and functional group environments [9] [2]. The carbonyl carbon of the amide functionality typically resonates in the 160-180 ppm region, representing one of the most characteristic signals for structural confirmation [10] [4]. The pyridine ring carbons exhibit chemical shifts ranging from 120-160 ppm, with the carbon atoms adjacent to nitrogen displaying the most pronounced downfield shifts due to the electron-withdrawing effect of the heteroatom [7] [8].

The aliphatic carbons of the hexyl chain appear between 10-50 ppm, with the terminal methyl carbon resonating at the highest field (approximately 14 ppm) and the α-carbon to the amino group appearing more downfield due to the deshielding effect of the nitrogen atom [3] [4]. The ethyl carbons attached to the pyridine ring demonstrate characteristic chemical shifts consistent with their electronic environment [3] [4].

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight determination and structural insights through fragmentation analysis of 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide [11] [12]. The molecular ion peak appears at m/z 236.1450 ([M+H]⁺), corresponding to the protonated molecular ion of the compound with molecular formula C₁₃H₂₁N₃O [13] [14].

Fragmentation Mechanisms

The fragmentation pattern of 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide follows predictable pathways characteristic of amide compounds containing pyridine moieties [11] [12]. The primary fragmentation involves cleavage at the amide bond (N-CO), resulting in the formation of acylium ions and the loss of the amine fragment [12] [15]. This fragmentation pathway is particularly favorable in compounds containing aromatic systems, as the resulting acylium ion can be stabilized through resonance with the pyridine ring [12].

Secondary fragmentation pathways include α-cleavage adjacent to the amino group, leading to the formation of iminium ions and the loss of alkyl fragments [11] [12]. The pyridine ring remains relatively stable during fragmentation, often appearing as a base peak or prominent fragment ion in the spectrum [11] [12]. The presence of the ethyl substituent on the pyridine ring can lead to characteristic losses of C₂H₅ (29 mass units) or C₂H₄ (28 mass units) through McLafferty rearrangement or simple cleavage processes [12].

Isotope Pattern Analysis

The isotope pattern of the molecular ion provides additional confirmation of the molecular formula, with the M+1 peak intensity reflecting the natural abundance of carbon-13 isotopes [11] [12]. For a compound containing 13 carbon atoms, the M+1 peak intensity should be approximately 14.3% of the molecular ion peak intensity, consistent with theoretical calculations [11] [12].

Infrared (IR) Vibrational Signatures of Functional Groups

Infrared spectroscopy reveals characteristic vibrational frequencies that provide definitive identification of functional groups present in 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide [16] [5]. The technique enables identification of key structural features through analysis of molecular vibrations in the mid-infrared region (400-4000 cm⁻¹) [16] [5].

Amino Group Vibrations

The primary amino group exhibits characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as two distinct bands corresponding to asymmetric and symmetric stretching modes [16] [5]. The asymmetric N-H stretch generally appears around 3400-3500 cm⁻¹, while the symmetric stretch occurs at slightly lower frequencies (3300-3400 cm⁻¹) [16] [5]. The N-H bending (scissoring) vibration manifests as a medium-intensity band around 1600-1650 cm⁻¹ [16] [5].

The amino group also contributes to the fingerprint region through N-H wagging vibrations, typically observed around 750-850 cm⁻¹ [16] [5]. These vibrations provide additional confirmation of the primary amino functionality and can be distinguished from secondary amine vibrations through their characteristic frequencies and intensities [16] [5].

Amide Functionality Characteristics

The amide carbonyl group produces a strong, characteristic absorption band in the 1650-1680 cm⁻¹ region, representing one of the most diagnostic features for amide identification [17] [10]. This amide I band results from C=O stretching vibrations and its exact frequency depends on the degree of hydrogen bonding and the electronic environment of the carbonyl group [17] [10]. The presence of the pyridine ring can influence the carbonyl stretching frequency through electronic effects [17] [10].

The amide II band, arising from coupled N-H bending and C-N stretching vibrations, typically appears around 1550-1600 cm⁻¹ [17] [10]. This band provides additional confirmation of the amide functionality and can be used to distinguish between primary and secondary amides [17] [10].

Pyridine Ring Vibrations

The pyridine ring contributes several characteristic vibrations to the infrared spectrum [16] [18]. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, typically as multiple weak-to-medium intensity bands [16] [18]. The pyridine ring stretching vibrations occur in the 1450-1600 cm⁻¹ region, with the most characteristic band appearing around 1580-1590 cm⁻¹ [16] [18].

The pyridine ring also exhibits characteristic out-of-plane bending vibrations in the 650-900 cm⁻¹ region, which can provide information about the substitution pattern on the ring [16] [18]. The presence of the ethyl substituent at the 3-position influences these vibrations and can be used for positional isomer identification [16] [18].

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Solvatochromic Effects

Ultraviolet-visible spectroscopy provides insights into the electronic transitions and conjugation patterns of 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide [19] [20]. The compound exhibits characteristic absorption bands arising from π-π* transitions in the pyridine ring system and n-π* transitions involving the nitrogen lone pairs [19] [20].

Electronic Transitions

The primary absorption band occurs in the 250-270 nm region, corresponding to π-π* transitions within the pyridine ring system [20] [21]. This band typically exhibits high extinction coefficients and sharp absorption profiles characteristic of aromatic systems [20] [21]. The exact wavelength depends on the substitution pattern and electronic environment of the pyridine ring [20] [21].

A secondary absorption band may appear around 280-300 nm, arising from n-π* transitions involving the pyridine nitrogen lone pair [20] [21]. This band typically shows lower extinction coefficients compared to the π-π* transitions and may exhibit vibrational fine structure [20] [21]. The presence of the amino group can influence these transitions through electronic interactions [20] [21].

Solvatochromic Behavior

The UV-Vis absorption spectrum of 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide exhibits solvatochromic effects, with absorption maxima shifting depending on solvent polarity and hydrogen bonding interactions [19] [22]. In polar protic solvents, the compound typically displays bathochromic shifts (red shifts) due to stabilization of the excited state through hydrogen bonding interactions [19] [22].

The solvatochromic response can be quantified using established solvent polarity scales, providing insights into the electronic nature of the transitions and the molecular interactions in solution [19] [22]. The amino group participates in hydrogen bonding with protic solvents, influencing the electronic distribution and consequently the absorption characteristics [19] [22].

The magnitude of solvatochromic shifts provides information about the charge transfer character of the electronic transitions and the relative stabilization of ground and excited states in different solvent environments [19] [22]. These effects are particularly pronounced in compounds containing both electron-donating (amino) and electron-accepting (pyridine) moieties [19] [22].

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

235.168462302 g/mol

Monoisotopic Mass

235.168462302 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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